molecular formula C16H23N3O B213522 N-(1-adamantyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide

N-(1-adamantyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B213522
M. Wt: 273.37 g/mol
InChI Key: LCIHGDPFOAYEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide, also known as ACPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPD is a pyrazole derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In

Mechanism of Action

The exact mechanism of action of N-(1-adamantyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the modulation of the activity of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as the production of prostaglandins and leukotrienes. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(1-adamantyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. This compound has also been extensively studied, and its biological effects are well-characterized. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is a relatively small molecule, and its interactions with other molecules may not accurately reflect the interactions that occur in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on N-(1-adamantyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide. One potential area of research is the development of novel this compound derivatives with improved biological activity and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease conditions, including pain, inflammation, and neurodegenerative disorders. Additionally, the development of new methods for the synthesis and purification of this compound may further facilitate its use as a research tool. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of biomedical research.

Synthesis Methods

The synthesis of N-(1-adamantyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 1-adamantylamine with 1,1-dimethylhydrazine to form the corresponding hydrazine. The hydrazine is then reacted with ethyl acetoacetate and acetic anhydride to form the pyrazole ring. The resulting compound is then treated with carboxylic acid to form this compound.

Scientific Research Applications

N-(1-adamantyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-(1-adamantyl)-N,1-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H23N3O/c1-18-10-14(9-17-18)15(20)19(2)16-6-11-3-12(7-16)5-13(4-11)8-16/h9-13H,3-8H2,1-2H3

InChI Key

LCIHGDPFOAYEKD-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C(=O)N(C)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN1C=C(C=N1)C(=O)N(C)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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